CYCLOBUTYL{4-[(2,5-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}METHANONE
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Overview
Description
CYCLOBUTYL{4-[(2,5-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}METHANONE is a complex organic compound with a unique structure that combines a cyclobutyl group, a dimethoxyphenyl group, and a piperazino group linked by a sulfonyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CYCLOBUTYL{4-[(2,5-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}METHANONE typically involves multiple steps, starting with the preparation of the cyclobutyl and dimethoxyphenyl intermediates. These intermediates are then linked through a series of reactions involving sulfonylation and piperazine ring formation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
CYCLOBUTYL{4-[(2,5-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}METHANONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing and reducing agents, and various solvents like dichloromethane and ethanol. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
CYCLOBUTYL{4-[(2,5-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}METHANONE has several scientific research applications:
Mechanism of Action
The mechanism of action of CYCLOBUTYL{4-[(2,5-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}METHANONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and affecting various biochemical pathways . This can result in therapeutic effects or changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
- Cyclobutyl[4-(2,5-dimethylphenyl)-1-piperazinyl]methanone
- (2,3-DIMETHOXYPHENYL){4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}METHANONE
Uniqueness
CYCLOBUTYL{4-[(2,5-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}METHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
cyclobutyl-[4-(2,5-dimethoxyphenyl)sulfonylpiperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5S/c1-23-14-6-7-15(24-2)16(12-14)25(21,22)19-10-8-18(9-11-19)17(20)13-4-3-5-13/h6-7,12-13H,3-5,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQRCTLDUWHEAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C(=O)C3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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